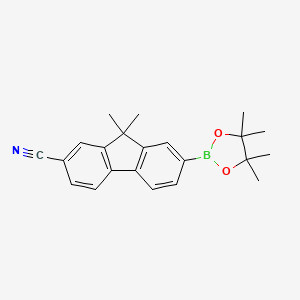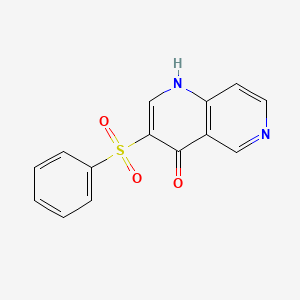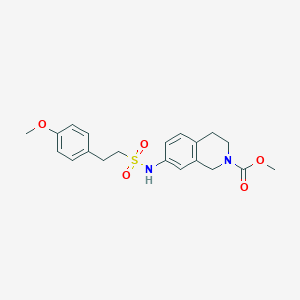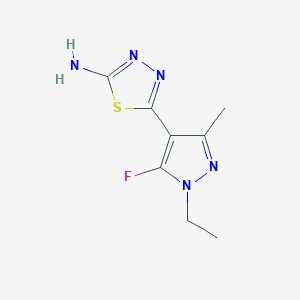![molecular formula C7H9BrO2 B2762504 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid CAS No. 2383628-42-8](/img/structure/B2762504.png)
2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid is a chemical compound with the molecular formula C₆H₇BrO₂ . It has a molecular weight of 189.96 . This compound is not intended for human or veterinary use but is used for research purposes.
Synthesis Analysis
The synthesis of this compound or similar compounds involves complex organic chemistry reactions. For instance, the synthesis of bromoacetic acid involves the bromination of acetic acid, such as by a Hell–Volhard–Zelinsky reaction . Additionally, the synthesis of new bicyclo[2.1.1]hexane modules involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis
The molecular structure of this compound involves a bicyclo[1.1.1]pentane motif. Bicyclo[1.1.1]pentane is a four-membered carbocycle with a bridging C(1)-C(3) bond . This structure is highly strained, allowing it to participate in a range of strain-releasing reactions .Chemical Reactions Analysis
The chemical reactions involving this compound or similar compounds are diverse. For example, the BCP halide products can be converted to the parent phenyl/tert-butyl surrogates through triethylborane-promoted dehalogenation . Furthermore, the functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates involves highly selective activation and functionalization of bridgehead (C3)-boronic pinacol esters (Bpin), leaving the C2-Bpin intact and primed for subsequent derivatization .Wissenschaftliche Forschungsanwendungen
Reactivity and Interactions
2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid is part of a series of 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, which display a range of reactivities. For instance, the bromo acid variant reacts readily with xenon difluoride, leading to complete disintegration of the ring system. This behavior is attributed to polar kinetic and thermodynamic effects influencing the lifetime of an intermediate acyloxy radical species (Adcock et al., 1999).
Solvolysis Studies
1-Bromobicyclo[1.1.1]pentane, a related compound, undergoes faster solvolysis than t-butyl bromide in aqueous ethanol, producing 3-methylenecyclobutanol exclusively. This indicates a potential for unique solvolysis pathways in similar compounds (Della & Taylor, 1990).
Ring Contraction and Derivative Formation
Bicyclo[3.1.0]hexan-2-one, related to the bicyclo[1.1.1]pentane structure, can be converted into various amides and esters of bicyclo[2.1.0] pentane-2-carboxylic acid, showcasing potential for chemical transformation and derivative synthesis (Brook & Brophy, 1985).
Bioisosteres in Pharmaceutical Chemistry
Bicyclo[1.1.1]pentanes are recognized as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes in pharmaceutical chemistry. This makes compounds like this compound potentially valuable in the design of new drugs (Hughes et al., 2019).
Acidity and Electronic Effects
The acidity of 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, including bromo derivatives, has been studied, revealing insights into the transmission of electronic effects through the bicyclo[1.1.1]pentane ring system (Wiberg, 2002).
Enantioselective Functionalization
Enantioselective C–H functionalization of bicyclo[1.1.1]pentanes, including this compound, offers a novel strategy for accessing chiral substituted bicyclo[1.1.1]pentanes, vital for pharmaceutical applications (Garlets et al., 2020).
Radical-Mediated Modifications
Radical-mediated difunctionalization of propellane, a structure related to bicyclo[1.1.1]pentane, enables the preparation of alkynyl, allyl, and cyano-substituted derivatives, suggesting similar possibilities for this compound (Wu et al., 2021).
Eigenschaften
IUPAC Name |
2-(3-bromo-1-bicyclo[1.1.1]pentanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTJRBQZYWXZLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-N-methyl-N-[[1-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2762423.png)



![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2762428.png)
![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2762429.png)
![N-(4-tert-butylphenyl)-3-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)propanamide](/img/structure/B2762430.png)

![3-ethyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762434.png)

![3-(Benzenesulfonyl)-1-[4-[3-(benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one](/img/structure/B2762438.png)

